2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide
Description
2-Chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide (CAS No. 639054-52-7) is a benzamide derivative featuring a 1,3-benzoxazole core substituted with a 5-methyl group and two chloro substituents on the aromatic rings. Its molecular formula is C₂₂H₁₆Cl₂N₂O₂, with a molecular weight of 411.28 g/mol . The compound’s structure combines a benzoxazole moiety, known for its electron-rich heterocyclic properties, with a dichlorinated benzamide backbone.
Properties
CAS No. |
639054-52-7 |
|---|---|
Molecular Formula |
C22H16Cl2N2O2 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H16Cl2N2O2/c1-12-3-6-15(18(24)9-12)21(27)25-14-5-7-17(23)16(11-14)22-26-19-10-13(2)4-8-20(19)28-22/h3-11H,1-2H3,(H,25,27) |
InChI Key |
WDFWNHRDDIGKOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=C(C=C4)C)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Benzoxazole Ring Formation
The 5-methyl-1,3-benzoxazole moiety is synthesized via cyclization of 4-chloro-3-aminophenol derivatives. In a representative procedure, 4-chloro-3-nitrobenzoic acid is reduced to the corresponding amine using hydrogen gas and a palladium catalyst, followed by condensation with acetic anhydride to form the benzoxazole ring. The reaction proceeds under reflux in toluene, achieving yields of 78–85%.
Mechanism :
Chlorination and Amide Coupling
The chlorinated aromatic backbone is constructed through electrophilic substitution. 4-Chloro-3-methylphenol (CAS 59-50-7) serves as a key intermediate, with its hydroxyl group protected via acetylation before undergoing chlorination with sulfuryl chloride (SOCl). Subsequent coupling with 2-chloro-4-methylbenzoyl chloride in the presence of triethylamine yields the target amide.
Critical Parameters :
-
Temperature: 0–5°C during chlorination to minimize side reactions.
-
Solvent: Dichloromethane (DCM) for improved solubility of intermediates.
Optimization Strategies
Catalytic Efficiency
The use of N,N-dimethylformamide (DMF) as a solvent in coupling reactions enhances reaction rates by stabilizing the acyl chloride intermediate. Trials with alternative solvents (e.g., THF, acetonitrile) resulted in 15–20% lower yields due to poor intermediate solubility.
Purification Techniques
Crystallization from ethanol-water mixtures (3:1 v/v) achieves >99% purity, as confirmed by HPLC. Key physicochemical properties of the purified compound are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHClNO | |
| Molecular Weight | 398.24 g/mol | |
| Solubility | 3.9 g/L in ethanol | |
| Melting Point | 163–165°C |
Analytical Characterization
Spectroscopic Methods
X-ray Diffraction (XRPD)
Crystalline batches exhibit characteristic peaks at 2θ = 9.5°, 16.7°, and 21.4°, indicative of a monoclinic crystal system.
Industrial-Scale Production
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : Reduction reactions can target the chloro groups, potentially converting them to hydrogen atoms or other substituents.
-
Substitution: : The aromatic rings in the compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the chloro groups can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents like dimethylformamide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on understanding the structure-activity relationships and optimizing the compound for therapeutic use.
Medicine
Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to interact with biological macromolecules makes it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific proteins or enzymes, inhibiting their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways. The compound’s aromatic structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Differences
- Benzoxazole vs. Pyridine : The target compound’s benzoxazole ring (electron-rich heterocycle) contrasts with Vismodegib’s pyridine (electron-deficient). This difference may influence binding to hydrophobic pockets (e.g., in SMO receptors) .
- Halogenation : The target’s dichloro substitution mirrors analogs like CAS 352650-68-1, but the absence of a third chlorine (cf. CAS 425650-08-4) reduces steric bulk, possibly improving synthetic accessibility .
Physicochemical Properties
- Melting Points : Analogs such as 4-benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}benzamide (melting point 266–268°C) suggest that the target compound likely exhibits high thermal stability due to its rigid benzoxazole core .
- Solubility : The 4-methyl group on the benzamide may reduce aqueous solubility compared to sulfonamide-containing analogs like Vismodegib, which are more polar .
Biological Activity
2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the compound's chemical properties, biological activity, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C21H18ClN3O
- Molecular Weight : 407.8 g/mol
Biological Activity
The biological activity of this compound has been primarily evaluated through in vitro studies against various cancer cell lines. The following sections detail the observed effects and mechanisms of action.
Anticancer Activity
Recent studies have shown that derivatives of benzoxazole, including this compound, exhibit significant cytotoxicity against several cancer cell lines. The mechanisms include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) with IC50 values ranging from 2.38 to 8.13 µM .
- Induction of Apoptosis : Treatment with this compound leads to increased apoptosis in treated cells, as evidenced by flow cytometry assays that demonstrate elevated levels of early and late apoptotic cells upon exposure to varying concentrations .
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups and specific structural features significantly influences the biological activity of the compound. For instance:
- Compounds with bulky lipophilic substituents showed enhanced activity compared to their unsubstituted counterparts.
- The introduction of chlorine atoms at specific positions on the phenyl ring has been associated with increased potency against cancer cell lines .
Case Studies
- Study on MCF-7 and HCT-116 Cells :
- Mechanistic Study on Apoptosis Induction :
Data Tables
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 2.38 | Inhibition of proliferation |
| This compound | HCT-116 | 3.77 | Induction of apoptosis |
Q & A
Q. What are the optimal synthetic routes for 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide?
The compound can be synthesized via coupling reactions using reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation. This method, validated for structurally similar benzamides, ensures high yield and purity. Key steps include:
Q. Which spectroscopic methods are suitable for confirming the structure of this compound?
Structural validation requires a combination of:
- IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm).
- : To resolve aromatic protons and methyl groups (e.g., δ 2.4 ppm for CH).
- Elemental analysis : To verify stoichiometric composition (e.g., C, H, N, Cl percentages). These methods ensure precise structural confirmation and purity assessment .
Q. How do solvent and pH affect the fluorescence properties of this benzamide derivative?
Fluorescence intensity is maximized under specific conditions:
- Solvent polarity : Non-polar solvents (e.g., dichloromethane) reduce quenching effects.
- pH : Optimal fluorescence at pH 5 due to minimized protonation/deprotonation of the benzoxazole moiety.
- Temperature : Stability at 25°C, with intensity decline at higher temperatures due to thermal agitation .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying conditions?
Yield optimization involves:
- Catalyst screening : Test alternatives to DCC/HOBt (e.g., EDC/HCl) for improved coupling efficiency.
- Solvent selection : Evaluate aprotic solvents (e.g., THF, DMF) for solubility and reaction kinetics.
- Temperature control : Maintain 0–5°C during coupling to minimize side reactions. Statistical tools like Design of Experiments (DoE) can systematically assess parameter interactions .
Q. What strategies resolve contradictions in fluorescence data obtained from different solvent systems?
Contradictions arise from solvent-dependent excited-state interactions. To resolve discrepancies:
Q. Which computational tools assist in modeling the crystal structure and intermolecular interactions?
Advanced crystallography software enables structural elucidation:
- SHELX suite : For solving and refining single-crystal X-ray diffraction data (e.g., space group determination, hydrogen bonding analysis).
- WinGX/ORTEP-3 : To visualize and validate molecular geometry and packing interactions.
- Density Functional Theory (DFT) : Predict electronic properties and validate experimental bond lengths/angles .
Q. How to design experiments to explore the biological activity of this compound against specific enzyme targets?
Focus on structure-activity relationship (SAR) studies:
- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based or colorimetric assays (e.g., IC determination).
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins.
- Cellular assays : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., MTT assay). Include controls (e.g., known inhibitors) and replicate experiments to ensure reproducibility .
Methodological Notes
- Data Validation : Cross-reference fluorescence and crystallographic data with peer-reviewed studies to mitigate instrumentation bias.
- Contradiction Management : Use multivariate analysis to disentangle confounding variables (e.g., solvent polarity vs. temperature effects).
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limitations to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
